molecular formula C17H12BrClN2OS B2577145 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034596-17-1

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2577145
CAS No.: 2034596-17-1
M. Wt: 407.71
InChI Key: PVBLRCQBPDVLST-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a thiophene and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and heterocyclic rings can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its benzamide core with thiophene and pyridine moieties, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions in various fields of research.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(7-13)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBLRCQBPDVLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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